2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide” is a synthetic organic compound that belongs to the class of indolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.
Attachment of the Dichlorophenyl Group: This step might involve electrophilic aromatic substitution or coupling reactions.
Addition of the Methoxybenzoyl Group: This can be done through acylation reactions using methoxybenzoic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Other compounds in this class might include various substituted indolizines with different functional groups.
Benzoyl Derivatives: Compounds with similar benzoyl groups, such as benzamides or benzoyl-substituted heterocycles.
Uniqueness
The uniqueness of “2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide” lies in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-amino-N-(2,3-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-14-7-4-6-13(12-14)22(29)21-20(26)18(17-10-2-3-11-28(17)21)23(30)27-16-9-5-8-15(24)19(16)25/h2-12H,26H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDANNENMJCKSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.